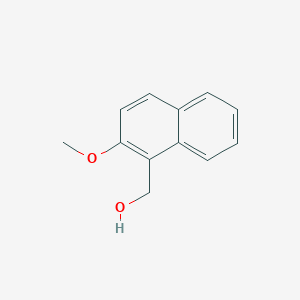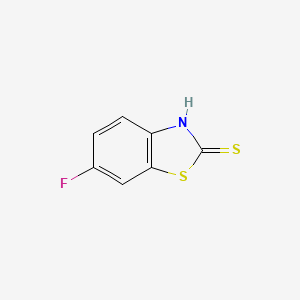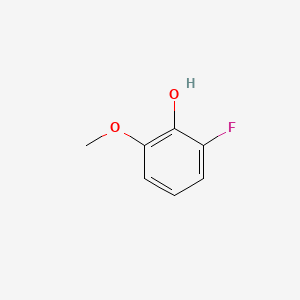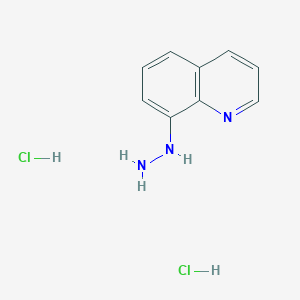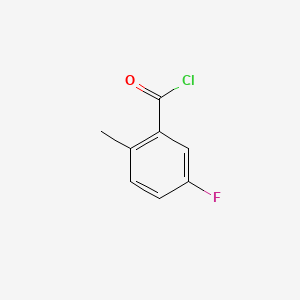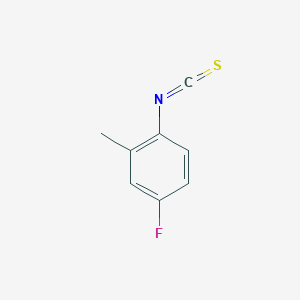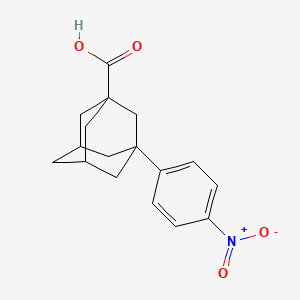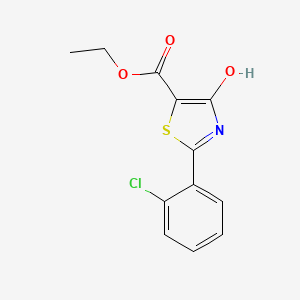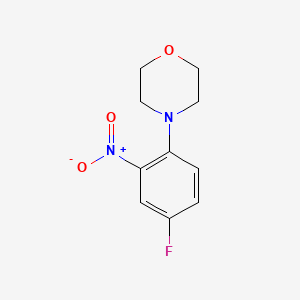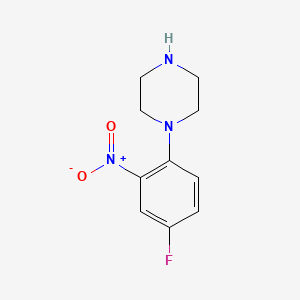
Yttrium(III) trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yttrium(III) trifluoromethanesulfonate is a useful research compound. Its molecular formula is CHF3O3SY and its molecular weight is 238.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalyst in Organic Synthesis
Yttrium(III) trifluoromethanesulfonate has been widely recognized for its catalytic efficiency in various organic synthesis reactions. It has been used to facilitate the aminolysis of 1,2-epoxides, producing β-amino alcohols with high regioselectivity and anti stereoselectivity (Chini et al., 1994). Additionally, it catalyzes the tosylation of alcohols, enabling the efficient production of alkyl tosylates under neutral and mild conditions (Comagic & Schirrmacher, 2004). It's also been employed in Friedel–Crafts acylation of thiophenes, aiding in the synthesis of intermediates for pharmaceuticals and pesticides (Su & Jin, 2003).
Solvation Studies
Studies on the solvation structure of yttrium(III) in various solvents have been conducted to understand its coordination properties. For instance, its solvation in dimethyl sulfoxide has been examined through X-ray absorption spectroscopy, revealing insights into the coordination polyhedron and bonding geometry (Diaz-Moreno & Chaboy, 2009). These findings are crucial for understanding yttrium(III)'s chemical behavior in various environments.
Structural and Coordination Analysis
This compound's role in forming complex structures has been explored. Research on the crystal structures of rare earth trifluoromethanesulfonates, including yttrium, revealed insights into their stereochemistry and coordination properties (Harrowfield et al., 1983). Understanding these structures is essential for their application in materials science and coordination chemistry.
Application in Supramolecular Chemistry
This compound has been used to create lanthanide(III)-containing metallosupramolecular arrays. These arrays, formed in crystalline state, are stabilized by various interactions and exhibit unique structural properties (Danjo et al., 2015). Such studies are significant for the development of novel materials with specific functions.
Hydration and Ion Pair Formation Studies
The hydration and ion pair formation of yttrium(III) in aqueous solutions have been a subject of research. Studies have revealed the formation of different hydrated species and ion pairs in solutions, providing critical insights into its behavior in aqueous media (Rudolph & Irmer, 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
Yttrium(III) trifluoromethanesulfonate, also known as Yttrium triflate, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions.
Mode of Action
This compound interacts with its targets by promoting certain chemical reactions. For instance, it has been used to promote the glycosidation of glycosyl fluorides . It also acts as a catalyst in the preparation of pyridine and quinoline derivatives .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reaction it is catalyzing. In the case of glycosidation of glycosyl fluorides, it facilitates the formation of glycosidic bonds, which are crucial in the construction of complex carbohydrates .
Pharmacokinetics
It is used in controlled laboratory or industrial settings for specific chemical reactions .
Result of Action
The result of this compound’s action is the facilitation of certain chemical reactions, leading to the production of desired compounds. For example, it can help produce pyridine and quinoline derivatives .
Analyse Biochimique
Biochemical Properties
Yttrium(III) trifluoromethanesulfonate plays a crucial role in biochemical reactions as a Lewis acid catalyst. It is known to promote glycosidation of glycosyl fluorides and catalyze the preparation of pyridine and quinoline derivatives . In biochemical contexts, this compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the conversion of enantioenriched N-acyloxazolidinones to chiral esters, amides, and acids . The nature of these interactions typically involves the activation of electrophilic centers, facilitating nucleophilic attacks and subsequent biochemical transformations.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a catalyst in biochemical reactions can lead to changes in the cellular environment, impacting the activity of specific enzymes and proteins. For example, its catalytic properties can enhance the efficiency of certain metabolic pathways, thereby influencing cellular metabolism . Additionally, this compound may affect gene expression by altering the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its function as a Lewis acid catalyst. At the molecular level, it exerts its effects by binding to electrophilic centers on biomolecules, thereby facilitating nucleophilic attacks and promoting various biochemical transformations . This binding interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. For instance, this compound has been shown to catalyze the synthesis of deoxypenostatin A through a stereoselective intramolecular Diels-Alder reaction . These molecular interactions ultimately result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is known to be moisture-sensitive and should be stored under inert gas to maintain its stability . Over time, exposure to moisture and other environmental factors can lead to degradation, potentially affecting its catalytic activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including skin corrosion, eye irritation, and respiratory system toxicity . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as a catalyst. It interacts with enzymes and cofactors to facilitate biochemical transformations, such as the conversion of glycosyl fluorides and the synthesis of pyridine and quinoline derivatives . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s catalytic properties enable it to participate in complex biochemical pathways, enhancing the efficiency of specific reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s solubility in water and methanol facilitates its transport within the cellular environment, allowing it to reach its target sites and exert its catalytic effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its catalytic activity, as it ensures that the compound reaches the appropriate sites within the cell to facilitate biochemical reactions. The subcellular distribution of this compound can also impact its overall effectiveness and efficiency in catalyzing biochemical transformations.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Yttrium(III) trifluoromethanesulfonate can be achieved through a metathesis reaction between Yttrium(III) chloride and sodium trifluoromethanesulfonate.", "Starting Materials": [ "Yttrium(III) chloride", "Sodium trifluoromethanesulfonate", "Methanol", "Diethyl ether" ], "Reaction": [ "Dissolve Yttrium(III) chloride in methanol to form a clear solution.", "Dissolve sodium trifluoromethanesulfonate in methanol to form a clear solution.", "Slowly add the sodium trifluoromethanesulfonate solution to the Yttrium(III) chloride solution while stirring.", "A white precipitate of Yttrium(III) trifluoromethanesulfonate will form.", "Filter the precipitate and wash it with diethyl ether to remove any impurities.", "Dry the Yttrium(III) trifluoromethanesulfonate under vacuum to obtain the final product." ] } | |
Numéro CAS |
52093-30-8 |
Formule moléculaire |
CHF3O3SY |
Poids moléculaire |
238.99 g/mol |
Nom IUPAC |
trifluoromethanesulfonic acid;yttrium |
InChI |
InChI=1S/CHF3O3S.Y/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
Clé InChI |
MRVDPBDPQPBGMS-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Y+3] |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)O.[Y] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Yttrium(III) trifluoromethanesulfonate influence the properties of PDMAEMA?
A1: this compound acts as a Lewis acid during the Atom Transfer Radical Polymerization (ATRP) of dimethylaminoethyl methacrylate. [] This presence influences the tacticity of the resulting PDMAEMA polymer. While the increase in isotactic triads is modest, it significantly impacts the polymer's thermoresponsive behavior, particularly its phase separation in aqueous solutions. [] This effect is attributed to the interaction of this compound with the monomer and growing polymer chains during polymerization, affecting the stereochemistry of the polymerization process.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


